molecular formula C15H16F3N3O2 B3848159 2-(2-cyclohexylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-cyclohexylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B3848159
M. Wt: 327.30 g/mol
InChI Key: IFYMFSQMDPDXEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions that lead to the final product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Fluorine-19 NMR Studies

The trifluoromethyl group in the compound is highly beneficial for Fluorine-19 Nuclear Magnetic Resonance (NMR) studies. This is because the fluorine atom has one of the highest gyromagnetic ratios, providing great sensitivity for NMR . The chemical shift sensitivity of trifluoromethyl tags can be optimized to elucidate distinct protein conformers or states, making it an invaluable tool in protein structure-function studies and drug discovery .

Drug Development

Compounds containing the trifluoromethyl group, such as our subject compound, are often found in FDA-approved drugs. The presence of this group can significantly affect the pharmacological activity of these drugs. Over the past 20 years, numerous drugs with the trifluoromethyl group have been approved, highlighting its importance in medicinal chemistry .

Protein Conformation Analysis

The trifluoromethyl group’s sensitivity to the local dielectric and magnetic shielding environment makes it suitable for monitoring protein conformations. By attaching trifluoromethyl probes to peptides or proteins, researchers can study conformational changes and dynamics, which is crucial for understanding protein function .

Organic Synthesis

In organic synthesis, the trifluoromethyl group is used to modify the chemical properties of molecules. It can influence the reactivity, stability, and solubility of compounds, making it a versatile functional group for synthetic chemists .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

N'-(cyclohexylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c16-15(17,18)10-5-4-8-12(9-10)19-13(22)14(23)21-20-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYMFSQMDPDXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(cyclohexylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-cyclohexylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2-cyclohexylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2-cyclohexylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

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